molecular formula C10H6N2O3S B8346311 2-(4-Nitro-phenyl)-thiazole-5-carbaldehyde

2-(4-Nitro-phenyl)-thiazole-5-carbaldehyde

Cat. No. B8346311
M. Wt: 234.23 g/mol
InChI Key: GBPNGMIJXWYSSJ-UHFFFAOYSA-N
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Patent
US07795255B2

Procedure details

As depicted in Scheme 25 below, 2-(4-nitrophenyl)thiazole (19.9 mmol) dissolved in ether (20 ml) is added dropwise over 1 hour to a stirred and cooled (−78° C.) solution of butyl lithium (1.5 M) in n-hexane (20 ml, 29.9 mmol), diluted with ether (50 ml). The mixture is stirred at −78° C. for 30 minutes and then a solution of N-formylmorpholine (29.9 mmol) in ether (30 ml) is added dropwise over a time period of 15 minutes. After 30 minutes at −78° C., the mixture is washed with saturated aqueous NaHCO3 (30 ml) and extracted with ether (2×20 ml). The organic phase is dried over Na2SO4 and the solvent is removed under reduced pressure to give the crude 2-(4-Nitro-phenyl)-thiazole-5-carbaldehyde.
Quantity
19.9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
29.9 mmol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][CH:12]=[CH:13][N:14]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].C([Li])CCC.CCCCCC.[CH:26](N1CCOCC1)=[O:27]>CCOCC>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]2[S:11][C:12]([CH:26]=[O:27])=[CH:13][N:14]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
19.9 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1SC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
29.9 mmol
Type
reactant
Smiles
C(=O)N1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise over 1 hour to
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture is stirred at −78° C. for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
the mixture is washed with saturated aqueous NaHCO3 (30 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1SC(=CN1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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